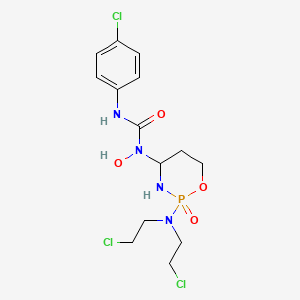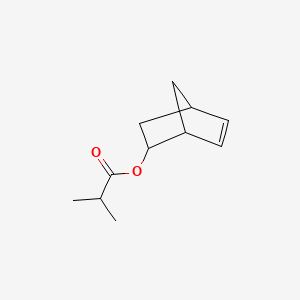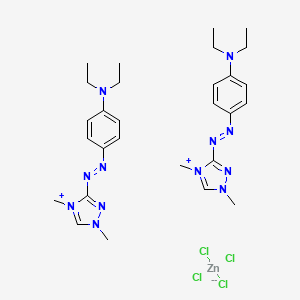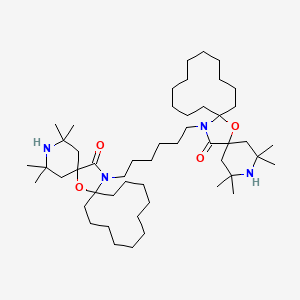
20,20'-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one): is a complex organic compound with a unique structure characterized by multiple spiro and diaza groups. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) involves multiple steps. The key steps include the formation of the spiro and diaza groups, which are achieved through specific reaction conditions. The detailed synthetic route typically involves the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. The use of automated systems ensures consistency and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding cellular processes .
Medicine: Its ability to form stable complexes with therapeutic agents allows for targeted delivery and controlled release of drugs .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can modulate various cellular pathways, leading to changes in cellular behavior .
Comparaison Avec Des Composés Similaires
- 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
- N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine)
Uniqueness: The uniqueness of 20,20’-(Hexane-1,6-diyl)bis(2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one) lies in its complex structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound with applications in various fields, from chemistry to medicine .
Propriétés
Numéro CAS |
79276-19-0 |
|---|---|
Formule moléculaire |
C50H90N4O4 |
Poids moléculaire |
811.3 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-20-[6-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)hexyl]-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one |
InChI |
InChI=1S/C50H90N4O4/c1-43(2)37-47(38-44(3,4)51-43)41(55)53(49(57-47)31-25-19-15-11-9-12-16-20-26-32-49)35-29-23-24-30-36-54-42(56)48(39-45(5,6)52-46(7,8)40-48)58-50(54)33-27-21-17-13-10-14-18-22-28-34-50/h51-52H,9-40H2,1-8H3 |
Clé InChI |
XZPDGDUEKPCZCY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CCCCCCN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


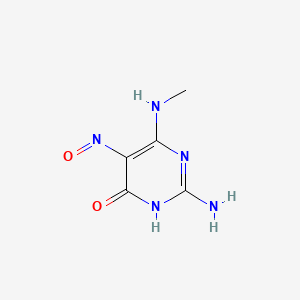

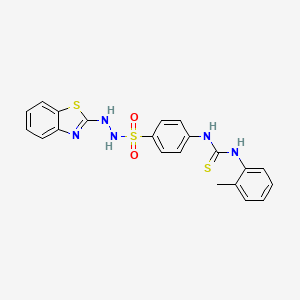
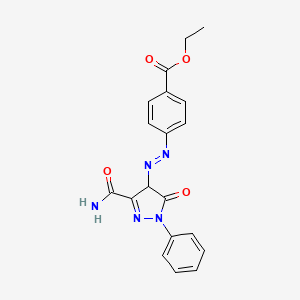

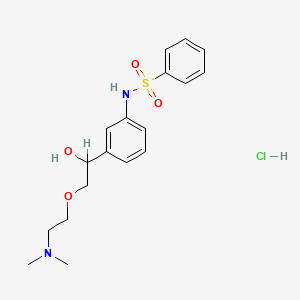
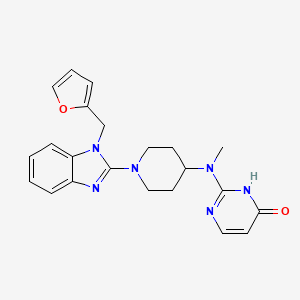
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
